4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride
Overview
Description
4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride is a chemical compound characterized by the presence of a trifluoroethyl group attached to a diazepanone ring
Scientific Research Applications
4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials with unique properties, such as increased chemical resistance and thermal stability
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable diazepanone precursor. One common method involves the use of an iron porphyrin-catalyzed N-trifluoroethylation reaction
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the hydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted diazepanone derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylamine: A precursor in the synthesis of various trifluoroethylated compounds.
Trifluoromethylisatin Ketimines: Used in similar synthetic applications and known for their biological activity.
Fluoropyridines: Another class of fluorinated compounds with diverse applications in medicinal chemistry and materials science.
Uniqueness
4-(2,2,2-Trifluoroethyl)-1,4-diazepan-5-one hydrochloride is unique due to its specific diazepanone ring structure combined with the trifluoroethyl group. This combination imparts distinct chemical properties, such as enhanced metabolic stability and unique reactivity patterns, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
4-(2,2,2-trifluoroethyl)-1,4-diazepan-5-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)5-12-4-3-11-2-1-6(12)13;/h11H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFONENPAZMXXKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1=O)CC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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